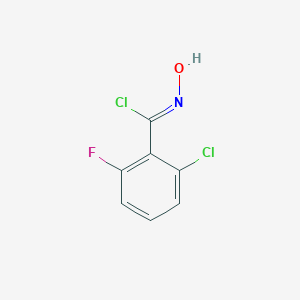

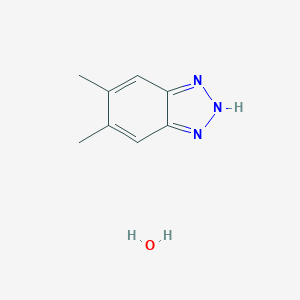

3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one is a chemical of interest due to its structural characteristics and potential biological activities. While the exact compound is not directly mentioned in the provided papers, related compounds with chlorophenyl groups and similar structural motifs have been synthesized and studied extensively, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including Michael addition, 1,3-dipolar cycloaddition, and cyclization reactions. For instance, the synthesis of a tetrahydro-4,7-methanobenzo[d]isoxazole derivative was achieved via 1,3-dipolar cycloaddition . Another compound was synthesized using Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods suggest that the synthesis of 3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one could potentially involve similar strategies, utilizing the reactivity of chlorophenyl-containing precursors and appropriate reaction conditions to construct the isoindolone core.

Molecular Structure Analysis

X-ray crystallography has been a pivotal technique in determining the molecular structures of chlorophenyl-containing compounds, revealing details such as molecular conformations and intermolecular interactions . Density Functional Theory (DFT) calculations complement these studies by providing theoretical insights into molecular geometry, electronic structure, and vibrational properties, often showing good agreement with experimental data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting how this structure influences its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing chlorine atoms, which can affect the electron density distribution within the molecule. Natural Bond Orbital (NBO) analysis and studies of frontier molecular orbitals (FMOs) provide information on hyperconjugative interactions and charge delocalization, which are important for understanding the chemical reactivity of these compounds . Additionally, the presence of functional groups such as hydroxy or amide can introduce sites for potential chemical transformations or interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-containing compounds are closely related to their molecular structure. Spectroscopic techniques like FT-IR, NMR, and UV-Vis have been used to characterize these compounds, providing information on vibrational frequencies, chemical shifts, and electronic transitions . Theoretical calculations have also been employed to predict properties such as thermodynamic stability, molecular electrostatic potential (MEP), and non-linear optical (NLO) behavior . These properties are not only important for understanding the fundamental nature of the compounds but also for their potential applications in materials science and as pharmaceutical agents.

科学的研究の応用

Environmental Impact and Toxicity

Chlorophenols, including compounds like 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, have been evaluated for their consequences on the aquatic environment. These compounds generally exhibit moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure can be considerable, especially for derivatives such as 2,4-dichlorophenol. The persistence of chlorophenols in the environment can vary from low to moderate to high, depending on the presence of adapted microflora capable of biodegrading these compounds and environmental conditions. Bioaccumulation is expected to be low, but a notable characteristic of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).

Degradation and Remediation

The degradation of chlorophenols, such as through processes involving zero valent iron (ZVI) and iron-based bimetallic systems, has been a significant focus of research. These systems can efficiently dechlorinate chlorophenols through dechlorination, sorption, and co-precipitation. Although ZVI is commonly used for dechlorination, its long-term reactivity can be limited due to surface passivation. However, bimetallic systems have shown superior performance over unmodified ZVI, with efficiency and rate of hydrodechlorination depending on various factors including metal combinations, properties, and characteristics of the target chlorophenol (Gunawardana, Singhal, & Swedlund, 2011).

Health Concerns

Concerns have been raised regarding the safety of chlorophenols and related compounds, such as phenoxyacetic acids, due to studies linking these chemicals to cancers like soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains debated, with methodological limitations in existing data. The potency of these compounds as carcinogens is considered weak compared to chemical alternatives and the hazards associated with manual vegetation cleaning, which carries a high risk of occupational injuries (Kelly & Guidotti, 1989).

特性

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-2H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVITWRDKZBYCCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1h-isoindol-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)